![molecular formula C14H11BrFNO2 B2919520 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 363600-84-4](/img/structure/B2919520.png)
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol” is a solid substance . It has a molecular weight of 324.15 . The IUPAC name for this compound is 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrFNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3/b17-8+ . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 324.15 .科学的研究の応用
Spectroscopy and Structural Studies
- The compound has been characterized using FTIR, NMR, and X-ray crystallography techniques, highlighting its stability through intermolecular hydrogen bonds and intramolecular interactions. These studies are crucial for understanding its molecular geometry and electronic structure, which are essential in materials science and molecular engineering (Alaşalvar et al., 2015).
Crystal Structure Analysis and Theoretical Exploration
- Research on similar halo-functionalized crystalline Schiff base compounds, including studies of their crystal structures and intermolecular interactions, has been conducted. These findings, especially the role of fluorine atoms in stabilization, are significant in the field of crystallography and materials science (Ashfaq et al., 2022).
Antibacterial and Antioxidant Activities
- Investigations into tridentate substituted salicylaldimines, including the compound , have demonstrated antibacterial and antioxidant properties. This research is vital in the development of new therapeutic agents and understanding the effects of molecular substituents on biological activity (Oloyede-Akinsulere et al., 2018).
Interaction with DNA Bases and Charge Transfer Studies
- The compound has been analyzed for its interactions with DNA bases, which is crucial in understanding its potential in pharmacology and biochemistry. The charge transfer method and local/global chemical activity studies provide insights into its biological interactions (Güzel et al., 2020).
Fluoroionophore Development
- Studies have been conducted on the development of fluoroionophores from derivatives, including compounds similar to the one . This research is significant in the field of analytical chemistry, particularly in the development of sensors for metal cations (Hong et al., 2012).
Catalytic Applications
- Research has also been conducted on Schiff base ligands related to the compound, exploring their use in catalytic applications. This includes studies on their efficiency in various reactions, which is significant in the field of catalysis and material science (Dasgupta et al., 2020).
作用機序
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMAVVYIYKHSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

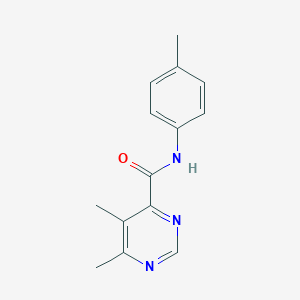
![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)
![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)
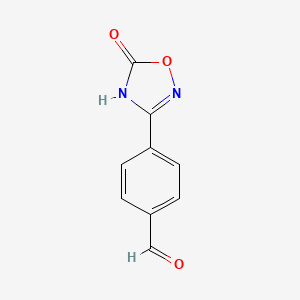

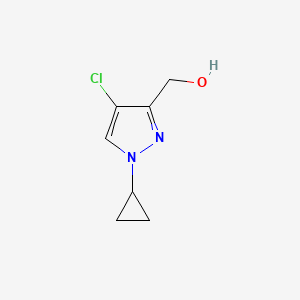

![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)
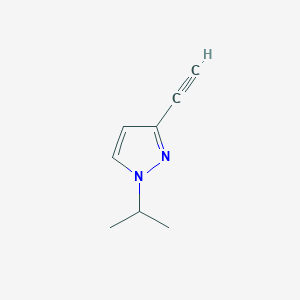
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)
![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)
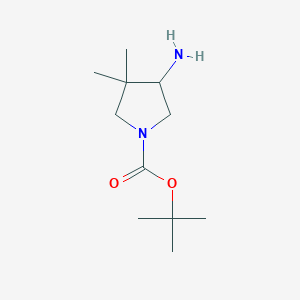
![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)